3-Methyl-4'-piperidinomethyl benzophenone
Overview
Description
Molecular Structure Analysis
The molecular formula of “3-Methyl-4’-piperidinomethyl benzophenone” is C20H23NO . Its molecular weight is 293.4 .Physical And Chemical Properties Analysis
The predicted boiling point of “3-Methyl-4’-piperidinomethyl benzophenone” is 435.6±38.0 °C . The predicted density is 1.085±0.06 g/cm3 . The predicted pKa is 8.37±0.10 .Scientific Research Applications
UV-Filter Metabolism and Endocrine-Disrupting Activity
Studies on benzophenone-3 (BP-3) have revealed its widespread use as a UV filter in sunscreens for protecting skin and hair from UV radiation damage. Research focusing on its metabolism by liver microsomes has identified various metabolites, indicating complex metabolic pathways. These metabolites have shown varying degrees of estrogenic and anti-androgenic activities, suggesting that BP-3 and its derivatives may interfere with endocrine function. The findings highlight the need for further investigation into the metabolic transformation of UV filters like BP-3 and their potential health implications (Watanabe et al., 2015).
Environmental Occurrence and Exposure
Research on the presence of BP-3 in personal care products and its consequent human exposure has raised concerns about its environmental and health impacts. Studies have detected BP-3 in a wide range of personal care products, leading to significant human and environmental exposure. The estrogenic potential of BP-3 and its ubiquity in the environment underscore the importance of monitoring and regulating its use in consumer products to mitigate potential risks (Liao & Kannan, 2014).
Water Treatment and BP-3 Degradation
Investigations into the removal of BP-3 from water through advanced oxidation processes, such as treatment with potassium permanganate (KMnO4), have shown promising results. The studies explore factors influencing BP-3 degradation and assess the effectiveness of different treatments in reducing BP-3 levels in water. These findings contribute to the development of more efficient water treatment methods to address contamination by sunscreen agents like BP-3 (Cao et al., 2021).
Biodegradation by Microbial Strains
Emerging research on the biodegradation of BP-3 by specific bacterial strains offers insights into alternative, environmentally friendly methods for removing BP-3 from contaminated sites. The isolation and characterization of bacteria capable of using BP-3 as a sole carbon source pave the way for bioremediation strategies that could effectively mitigate the environmental impacts of BP-3 pollution (Jin et al., 2019).
properties
IUPAC Name |
(3-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-6-5-7-19(14-16)20(22)18-10-8-17(9-11-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLSOTIBJWIBSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642673 | |
Record name | (3-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4'-piperidinomethyl benzophenone | |
CAS RN |
898770-95-1 | |
Record name | (3-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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